molecular formula C20H24FN5O3 B12427965 Omecamtiv mecarbil-d8

Omecamtiv mecarbil-d8

Cat. No.: B12427965
M. Wt: 409.5 g/mol
InChI Key: RFUBTTPMWSKEIW-JNJBWJDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omecamtiv mecarbil-d8 is a deuterated derivative of omecamtiv mecarbil, a cardiac myosin activator. Omecamtiv mecarbil is a novel therapeutic agent designed to enhance cardiac contractility by specifically targeting and activating cardiac myosin. This compound is primarily investigated for its potential in treating heart failure with reduced ejection fraction (HFrEF).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omecamtiv mecarbil-d8 involves the incorporation of deuterium atoms into the molecular structure of omecamtiv mecarbil. The process typically starts with the synthesis of a urea intermediate, which is then converted to omecamtiv mecarbil through a series of chemical reactions. The deuterium atoms are introduced using deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Omecamtiv mecarbil-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Omecamtiv mecarbil-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Employed in biological studies to investigate the effects of deuterium incorporation on metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating heart failure and other cardiac conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

Omecamtiv mecarbil-d8 exerts its effects by specifically targeting and activating cardiac myosin. The compound binds to the catalytic S1 domain of cardiac myosin, enhancing the interaction between myosin and actin filaments. This activation increases the rate of phosphate release from myosin, stabilizing the pre-powerstroke and phosphate release states. As a result, the compound prolongs myocardial contraction, leading to increased systolic ejection time and improved cardiac output.

Comparison with Similar Compounds

Similar Compounds

    Dobutamine: A beta-adrenergic agonist that increases cardiac contractility by stimulating beta-1 adrenergic receptors.

    Milrinone: A phosphodiesterase inhibitor that increases intracellular cyclic adenosine monophosphate (cAMP) levels, enhancing cardiac contractility.

    Levosimendan: A calcium sensitizer that increases the sensitivity of cardiac myofilaments to calcium, improving contractility.

Uniqueness of Omecamtiv Mecarbil-d8

This compound is unique in its mechanism of action as it directly activates cardiac myosin without altering calcium homeostasis. This distinct mechanism reduces the risk of adverse effects associated with traditional inotropic agents, such as arrhythmias and increased myocardial oxygen consumption. Additionally, the incorporation of deuterium atoms enhances the compound’s stability and metabolic profile, making it a promising candidate for further therapeutic development.

Properties

Molecular Formula

C20H24FN5O3

Molecular Weight

409.5 g/mol

IUPAC Name

methyl 2,2,3,3,5,5,6,6-octadeuterio-4-[[2-fluoro-3-[(6-methylpyridin-3-yl)carbamoylamino]phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H24FN5O3/c1-14-6-7-16(12-22-14)23-19(27)24-17-5-3-4-15(18(17)21)13-25-8-10-26(11-9-25)20(28)29-2/h3-7,12H,8-11,13H2,1-2H3,(H2,23,24,27)/i8D2,9D2,10D2,11D2

InChI Key

RFUBTTPMWSKEIW-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=C(C(=CC=C2)NC(=O)NC3=CN=C(C=C3)C)F)([2H])[2H])([2H])[2H])C(=O)OC)([2H])[2H])[2H]

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)NC2=CC=CC(=C2F)CN3CCN(CC3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.